3-Pyridinol, 2-(phenylethynyl)-
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Overview
Description
3-Pyridinol, 2-(phenylethynyl)- is an organic compound that belongs to the class of pyridinols Pyridinols are known for their antioxidant properties and are used in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 2-(phenylethynyl)- can be achieved through several methods. One common approach involves the electrophilic cyclization of intermediate compounds. For example, 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde can undergo an iodine-mediated electrophilic cyclization to form the desired product . This reaction typically requires specific conditions such as the presence of iodine and a suitable solvent like acetonitrile.
Industrial Production Methods
Industrial production of 3-Pyridinol, 2-(phenylethynyl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinol, 2-(phenylethynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Aromatic nucleophilic substitution reactions are common, where the phenylethynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as pentafluoropyridine or pentachloropyridine are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridinol derivatives.
Scientific Research Applications
3-Pyridinol, 2-(phenylethynyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials with enhanced chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-Pyridinol, 2-(phenylethynyl)- involves its interaction with molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to trap free radicals and inhibit oxidative processes. This is achieved through the donation of hydrogen atoms from the hydroxyl group, neutralizing reactive oxygen species and preventing cellular damage .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinol: A simpler analog without the phenylethynyl group, known for its antioxidant properties.
5-Pyrimidinol: Another related compound with similar antioxidant activity but different structural features.
Uniqueness
This structural modification allows for more diverse chemical reactions and broader applications in scientific research compared to its simpler analogs .
Properties
CAS No. |
448236-81-5 |
---|---|
Molecular Formula |
C13H9NO |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(2-phenylethynyl)pyridin-3-ol |
InChI |
InChI=1S/C13H9NO/c15-13-7-4-10-14-12(13)9-8-11-5-2-1-3-6-11/h1-7,10,15H |
InChI Key |
HYIYCKAYNMMNMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C=CC=N2)O |
Origin of Product |
United States |
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